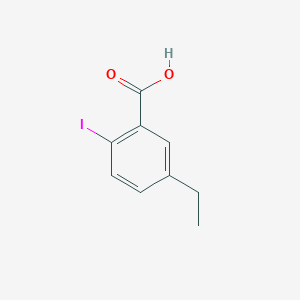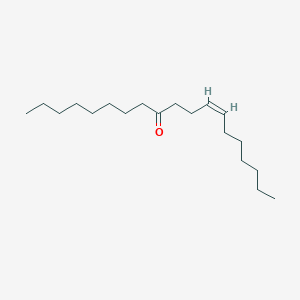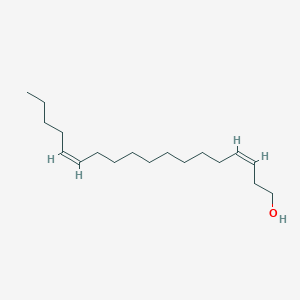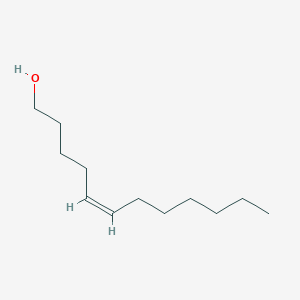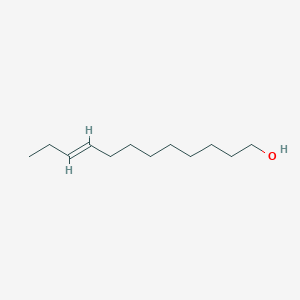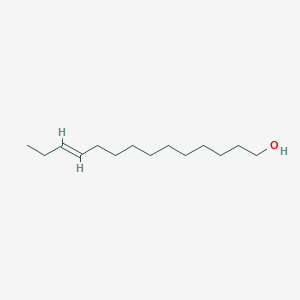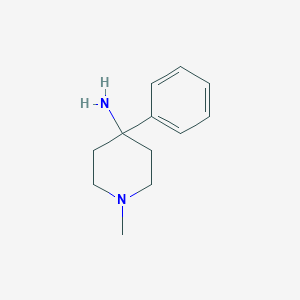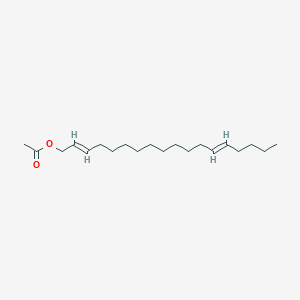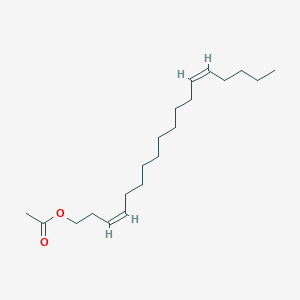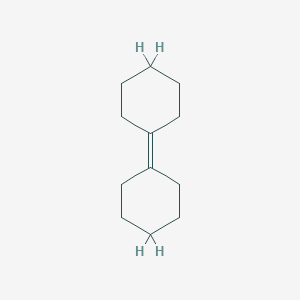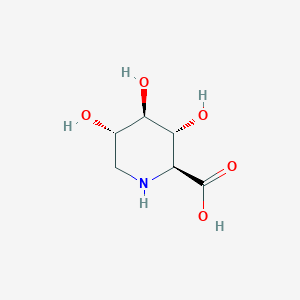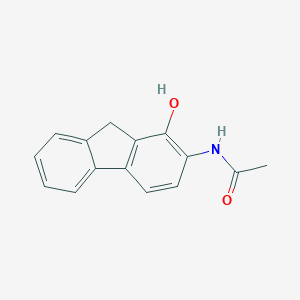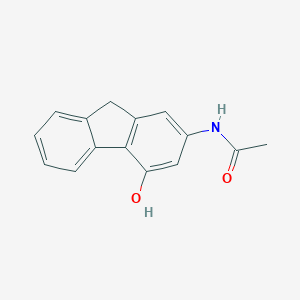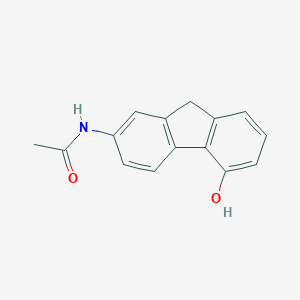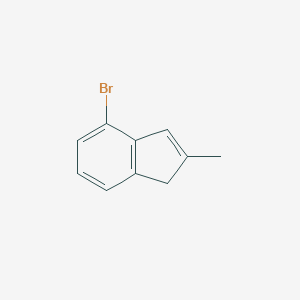
4-Bromo-2-methyl-1h-indene
Descripción general
Descripción
4-Bromo-2-methyl-1H-indene is a chemical compound with the molecular formula C10H9Br . It is derived from 2’-Bromopropiophenone, which is used as a reagent to synthesize 2-methyl-3-aminopropiophenones .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-1H-indene consists of 10 carbon atoms, 9 hydrogen atoms, and 1 bromine atom .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-1H-indene has a boiling point of 104-108 °C and a density of 1.432±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Stereochemical Analysis and Allene Formation : The study by Christl et al. (2006) utilized the bromofluorocarbene adduct of indene for generating isonaphthalene by the Doering–Moore–Skattebol reaction. This work contributes to understanding the stereochemical course of cyclic allenes and their formation from indene derivatives (Christl et al., 2006).
Synthesis of Aryl-Substituted Indenes : The paper by Izmer et al. (2006) discussed the use of substituted halo-1H-indenes in Suzuki−Miyaura, Negishi, and Murahashi protocols to synthesize aryl-substituted indenes. These indenes are crucial for further synthesis of ansa-metallocenes, highlighting their significance in organometallic chemistry (Izmer et al., 2006).
Photochromic Properties and Molecular Structure : Research by Yong Chen et al. (2010) on brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene] derivatives explored their photochromic properties and molecular structure, showcasing the potential of these compounds in material science and photonic applications (Yong Chen et al., 2010).
Domino Reaction for Indene Synthesis : Rosocha and Batey (2013) demonstrated the synthesis of 2-Bromo-1-aryl substituted indenes from gem-dibromocyclopropanes via a domino reaction. This method provides a novel route for synthesizing bromoindenes, useful in various chemical syntheses (Rosocha & Batey, 2013).
Polymer Solar Cells Application : Cheng et al. (2014) utilized Indene-C60 bisadduct as an electron-cascade acceptor in ternary blend polymer solar cells. This research demonstrates the potential of indene derivatives in improving the efficiency of solar cells, a significant contribution to renewable energy technology (Cheng et al., 2014).
Propiedades
IUPAC Name |
4-bromo-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKASFXMXUOUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1h-indene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



